
2-Chloroacetophenone
Overview
Description
Omega-chloroacetophenone, also known as phenacyl chloride or 2-chloro-1-phenylethanone, is a substituted acetophenone. It is a synthetic organic compound with the molecular formula C8H7ClO. This compound is known for its use as a riot control agent, commonly referred to as tear gas or mace .
Preparation Methods
Omega-chloroacetophenone can be synthesized through several methods:
Chlorination of Acetophenone: This method involves passing chlorine gas into boiling acetophenone.
Friedel-Crafts Acylation: Another method involves the acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst.
Chemical Reactions Analysis
Omega-chloroacetophenone undergoes various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Hydrolysis: In the presence of water, it can hydrolyze to form acetic acid and phenyl chloride.
Scientific Research Applications
Chemical Properties and Toxicology
2-Chloroacetophenone is primarily known as a potent lacrimator , which means it can induce tearing. This property has made it valuable in riot control and self-defense formulations, commonly found in tear gas and pepper spray products.
Toxicological Studies
Research indicates that exposure to this compound can lead to significant physiological effects:
- In studies involving rats and mice, concentrations as low as 4 mg/m³ resulted in weight loss and respiratory issues. Higher concentrations led to severe outcomes, including death in some cases .
- A notable study found that exposure to 10 mg/m³ caused excessive lacrimation and partial eyelid closure in rats, highlighting its irritant properties .
Riot Control Agent
The use of this compound as a riot control agent is well-documented. It is often deployed in situations requiring crowd management due to its ability to incapacitate individuals temporarily through intense eye irritation.
Case Studies
- Case Study 1 : During protests, individuals exposed to tear gas containing this compound reported symptoms ranging from mild irritation to severe respiratory distress. The variability in response was attributed to factors such as concentration and duration of exposure .
- Case Study 2 : In controlled environments, the effects of different concentrations of this compound were assessed, showing that higher concentrations correlated with increased aggressivity among subjects post-exposure .
Research Applications
In addition to its use in law enforcement, this compound serves as a subject of extensive research in toxicology and pharmacology.
Experimental Studies
- Chemical Behavior : Studies have demonstrated the adsorption characteristics of this compound on various substrates, which is critical for understanding its environmental impact and potential remediation strategies .
- Genetic Toxicology : Research indicates that while this compound is not mutagenic in certain bacterial strains, it does exhibit weak positive results for chromosomal aberrations under specific conditions .
Industrial Applications
Beyond its role in law enforcement and research, this compound has applications in the chemical industry:
- Used as an intermediate in the synthesis of other chemicals.
- Its derivatives are explored for potential use in pharmaceuticals due to their biological activity.
Regulatory Considerations
Given its toxicological profile, regulatory agencies have established guidelines for occupational exposure limits to minimize health risks associated with this compound.
Study | Exposure Level (mg/m³) | Observed Effects | Species |
---|---|---|---|
NTP Study | 0 - 4 | Weight loss, lacrimation | Rats & Mice |
Rothberg Study | 0.1 - 1 | Skin sensitization | Guinea Pigs |
Mechanism of Action
The primary mechanism of action of omega-chloroacetophenone as a riot control agent involves its ability to irritate mucous membranes. Upon exposure, it causes a burning sensation in the eyes, nose, and throat, leading to tearing, coughing, and difficulty breathing. This is due to its interaction with sensory nerve endings .
Comparison with Similar Compounds
Omega-chloroacetophenone is often compared with other riot control agents such as:
o-Chlorobenzylidene Malonitrile (CS): CS gas is more potent and less toxic than omega-chloroacetophenone.
Oleoresin Capsicum (OC):
Omega-chloroacetophenone is unique due to its historical use and its specific chemical properties that make it effective as a lacrimator.
Biological Activity
2-Chloroacetophenone (CASRN 532-27-4) is a chemical compound primarily recognized for its use as a lacrimator and riot control agent. Its biological activity has been extensively studied, particularly concerning its toxicological effects, mechanisms of action, and potential health impacts on humans and animals. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C₈H₇ClO
- Molecular Weight : 154.59 g/mol
- Appearance : White crystalline solid
- Solubility : Insoluble in water, denser than water
This compound exerts its effects primarily through irritation of mucous membranes , leading to symptoms such as lacrimation (excessive tearing), coughing, and respiratory distress. It acts by stimulating sensory neurons in the eyes and respiratory tract, triggering a reflex response that results in these symptoms .
Acute Toxicity
In studies involving F344/N rats and B6C3F1 mice, exposure to varying concentrations of this compound revealed significant acute toxicity:
- 14-Day Studies :
Long-Term Exposure
In longer-term studies (up to two years), the following observations were made:
- Concentrations : Exposures ranged from 0 to 4 mg/m³.
- Effects on Rats :
- Effects on Mice :
Genetic Toxicology
Genetic toxicity assessments indicated that:
- Mutagenicity Tests : In Salmonella typhimurium strains, no mutagenic effects were observed with or without metabolic activation.
- Cytogenetic Tests : A weak increase in chromosomal aberrations was noted without metabolic activation, suggesting some potential for genetic damage under specific conditions .
Case Studies
Several case studies have documented the effects of exposure to this compound in real-world scenarios:
- Riot Control Incidents : Reports indicate varying degrees of effects among individuals exposed during crowd control situations, ranging from mild irritation to severe respiratory distress.
- Emergency Department Exposure : Instances of secondary contamination among medical personnel handling victims exposed to tear gas have been recorded, emphasizing the need for protective measures .
Summary of Findings
Study Type | Concentration (mg/m³) | Key Findings |
---|---|---|
Acute Toxicity | 10+ | High mortality rates; severe lacrimation and dyspnea |
Long-Term Exposure | 0.25 - 4 | Nasal inflammation; no significant neoplasms |
Genetic Toxicology | Various | No mutagenicity; weak chromosomal aberrations |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 2-Chloroacetophenone in environmental or synthetic samples?
- Methodology :
- Gas Chromatography/Mass Spectrometry (GC/MS) : Effective for differentiating this compound from structurally similar lacrimators (e.g., o-chlorobenzylidene malononitrile). Spectral data (UV, fluorescence, proton NMR) should be cross-referenced with published databases for validation .
- Nuclear Magnetic Resonance (NMR) : Use H NMR to confirm the presence of characteristic peaks, such as the acetyl group (δ ~2.6 ppm) and aromatic protons (δ ~7.5 ppm) .
- Key Considerations : Ensure calibration with certified reference standards and validate detection limits for low-concentration samples.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Critical Practices :
- Engineering Controls : Use fume hoods to maintain airborne concentrations below OSHA permissible exposure limits (PELs) .
- Personal Protective Equipment (PPE) : Wear acid/base-resistant gloves, EN14387 respirators, and eye shields to prevent dermal/ocular exposure .
- Emergency Measures : Install eyewash stations and emergency showers; decontaminate exposed skin immediately with water .
Q. How is this compound utilized as a precursor in organic synthesis?
- Synthetic Applications :
- Pharmaceutical Intermediates : React with ethylenediamine and sulfur to synthesize chlorpromazine hydrochloride, an antipsychotic drug .
- Corrosion Inhibitors : Employ in quaternization reactions with quinoline derivatives to produce cationic surfactants (e.g., PCQ), achieving >94% inhibition efficiency in acidic environments .
Advanced Research Questions
Q. What mechanistic insights explain the oxidative transformation of this compound in synthetic pathways?
- Experimental Design :
- Oxidation with SeO : Convert this compound to 2-chlorophenylglyoxal (87–90°C/1 mmHg), followed by reductive condensation with tert-butylamine to form β-amino alcohol derivatives .
- Kinetic Studies : Track reaction progress using HPLC or in-situ FTIR to assess intermediate stability and byproduct formation .
- Data Interpretation : Correlate electronic effects of the chloro-substituent with reaction rates using Hammett plots.
Q. How do adsorption kinetics of this compound vary across clay-based materials?
- Methodology :
- Batch Adsorption Experiments : Use Oueme Valley clays; vary pH (3–9), temperature (25–45°C), and initial concentration (10–100 mg/L) to model Langmuir/Freundlich isotherms .
- Characterization : Perform XRD and BET analysis to correlate clay porosity/ion-exchange capacity with adsorption efficiency .
Q. How should researchers address contradictions in carcinogenicity assessments of this compound?
- Critical Analysis :
- EPA IRIS Data : No conclusive evidence of human carcinogenicity, but equivocal results in rat inhalation studies (NCI data) suggest species-specific responses .
- Mitigation Strategies : Conduct subchronic toxicity studies (90-day exposure) with histopathological analysis of respiratory and hepatic tissues to resolve ambiguities .
- Recommendations : Prioritize in vitro assays (Ames test, micronucleus assay) to evaluate mutagenic potential before long-term in vivo studies.
Q. What strategies optimize the synthesis of this compound derivatives for high-yield applications?
- Advanced Techniques :
Properties
IUPAC Name |
2-chloro-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMACFCSSMIZSPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5COCH2Cl, Array, C8H7ClO | |
Record name | 2-CHLOROACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2872 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-CHLOROACETOPHENONE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020293 | |
Record name | 2-Chloroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloroacetophenone appears as a white crystalline solid. Denser than water and insoluble in water. Hence sinks in water. A lachrymator: vapors are very irritating to the eyes. Has a floral odor. Used as a riot control agent., Colorless to gray crystalline solid with a sharp, irritating odor; [NIOSH], COLOURLESS-TO-GREY CRYSTALS., Colorless to gray crystalline solid with a sharp, irritating odor. | |
Record name | 2-CHLOROACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2872 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | alpha-Chloroacetophenone | |
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Record name | 2-CHLOROACETOPHENONE | |
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Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/389 | |
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Boiling Point |
441 to 442 °F at 760 mmHg (NTP, 1992), 247 °C, 244-245 °C, 472 °F | |
Record name | 2-CHLOROACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2872 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-CHLOROACETOPHENONE | |
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Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |
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Flash Point |
244 °F (NTP, 1992), 244 °F, 118 °C (closed cup), 244 °F (118 °C) (Closed cup), 118 °C c.c. | |
Record name | 2-CHLOROACETOPHENONE | |
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Record name | alpha-Chloroacetophenone | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/389 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water, Very soluble in ethanol, ethyl ether, benzene; soluble in acetone, petroleum ether, Soluble in carbon disulfide, Solubility in water, g/100ml at 25 °C: 1.64 | |
Record name | 2-CHLOROACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2872 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.32 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.324 g/cu cm at 15 °C, Solid density at 20 °C = 1.318 g/cc; liquid density at 58 °C = 1.187 g/cc, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32 | |
Record name | 2-CHLOROACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2872 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-CHLOROACETOPHENONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-CHLOROACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/389 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
5.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3, 5.2 | |
Record name | 2-CHLOROACETOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2872 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-CHLOROACETOPHENONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-CHLOROACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/389 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.0054 mmHg at 68 °F (NTP, 1992), 0.005 [mmHg], Vapor pressure: 0 °C, 0.0026 mm Hg; 20 °C, 0.0041 mm Hg; 52 °C, 0.152 mm Hg., 5.4X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.7, 0.005 mmHg | |
Record name | 2-CHLOROACETOPHENONE | |
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Record name | alpha-Chloroacetophenone | |
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Record name | 2-CHLOROACETOPHENONE | |
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Record name | 2-CHLOROACETOPHENONE | |
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Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |
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Mechanism of Action |
2-Chloroacetophenone toxicity may be due to the alkylation and consequent inhibition of sulfhydryl-containing enzymes because inhibition of lactate dehydrogenase activity by 2-chloroacetophenone in vitro was not reversed by glutathione and because intravenous administration of sodium thiosulfate did not protect rats from lethal doses of 2-chloroacetophenone given by intraperitoneal injection. | |
Record name | 2-CHLOROACETOPHENONE | |
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Color/Form |
Crystals from dilute alcohol, carbon tetrachloride, or light petroleum, Solid at 20 °C, Colorless to gray crystalline solid, White crystals, Plates from dilute alcohol; rhombic leaves from petroleum ether | |
CAS No. |
532-27-4, 8007-12-3 | |
Record name | 2-CHLOROACETOPHENONE | |
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Record name | 2-Chloroacetophenone | |
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Record name | 2-chloroacetophenone | |
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Record name | CHLOROACETOPHENONE | |
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Record name | 2-CHLOROACETOPHENONE | |
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Record name | 2-CHLOROACETOPHENONE | |
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Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |
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URL | https://www.osha.gov/chemicaldata/389 | |
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Melting Point |
133.7 °F (NTP, 1992), 56.5 °C, 54-59 °C, 134 °F | |
Record name | 2-CHLOROACETOPHENONE | |
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URL | https://cameochemicals.noaa.gov/chemical/2872 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-CHLOROACETOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-CHLOROACETOPHENONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |
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Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/389 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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